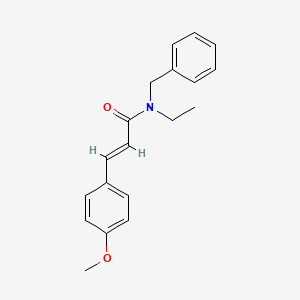

N-benzyl-N-ethyl-3-(4-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-N-ethyl-3-(4-methoxyphenyl)acrylamide (BEMA) is a synthetic compound that has gained attention in scientific research due to its potential applications in drug delivery systems. BEMA is a type of acrylamide derivative that has a benzyl group and an ethyl group attached to the nitrogen atom.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-3-(4-methoxyphenyl)acrylamide involves the formation of micelles in water. The hydrophobic core of the micelles can encapsulate hydrophobic drugs, while the hydrophilic shell can stabilize the micelles in water. The micelles can then be taken up by cells through endocytosis, releasing the encapsulated drugs into the cytoplasm.

Biochemical and Physiological Effects:

This compound has been shown to be biocompatible and biodegradable, with low toxicity in vitro and in vivo. This compound has also been shown to have a sustained drug release profile, making it a promising candidate for long-term drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of N-benzyl-N-ethyl-3-(4-methoxyphenyl)acrylamide include its ability to form micelles in water, its biocompatibility and biodegradability, and its sustained drug release profile. The limitations of this compound include its relatively complex synthesis method and its limited solubility in water.

Future Directions

For N-benzyl-N-ethyl-3-(4-methoxyphenyl)acrylamide research include the development of more efficient synthesis methods, the optimization of drug loading and release profiles, and the evaluation of this compound-based drug delivery systems in vivo. This compound can also be modified to improve its solubility and biocompatibility, making it a promising candidate for a wide range of drug delivery applications.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-3-(4-methoxyphenyl)acrylamide involves the reaction of N-ethyl-3-(4-methoxyphenyl)acrylamide with benzyl chloride in the presence of a base. The reaction is carried out at room temperature and the product is obtained in high yield. The structure of this compound is confirmed by NMR and IR spectroscopy.

Scientific Research Applications

N-benzyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has potential applications in drug delivery systems due to its ability to form micelles in water. Micelles are spherical aggregates of amphiphilic molecules that can encapsulate hydrophobic drugs. This compound can be used as a carrier for hydrophobic drugs to improve their solubility and bioavailability. This compound has also been shown to be biocompatible and biodegradable, making it a promising candidate for drug delivery systems.

properties

IUPAC Name |

(E)-N-benzyl-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-20(15-17-7-5-4-6-8-17)19(21)14-11-16-9-12-18(22-2)13-10-16/h4-14H,3,15H2,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXJJJIDMAUAPT-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)

![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)

![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)